molecular formula C7H6N2S B3123797 3-(methylthio)picolinonitrile CAS No. 312904-91-9

3-(methylthio)picolinonitrile

Cat. No.: B3123797
CAS No.: 312904-91-9
M. Wt: 150.2 g/mol
InChI Key: IOXJHXAWIUWEHW-UHFFFAOYSA-N
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Description

3-(Methylthio)picolinonitrile is a pyridine derivative featuring a methylthio (-SCH₃) substituent at the 3-position and a cyano (-CN) group at the 2-position of the pyridine ring. These compounds are pivotal intermediates in medicinal chemistry and material science due to their reactivity and versatility.

Properties

IUPAC Name

3-methylsulfanylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJHXAWIUWEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287784
Record name 3-(Methylthio)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312904-91-9
Record name 3-(Methylthio)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312904-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(methylthio)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropicolinonitrile with sodium methylthiolate under suitable conditions . The reaction typically proceeds in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Methylthio)picolinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(Methylthio)picolinonitrile has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of 3-(methylthio)picolinonitrile.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methylthio)picolinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling pathways relevant to the compound’s intended use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 3-(methylthio)picolinonitrile and related compounds, highlighting substituent positions, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Synthetic Route
3-(Methylthio)picolinonitrile -SCH₃ (3-position), -CN (2-position) C₇H₆N₂S 166.20 Drug intermediates, agrochemicals Likely derived from 3-(methylthio)propionaldehyde via cyanohydrin formation .
5-(2,2,2-Trifluoroethoxy)picolinonitrile -OCH₂CF₃ (5-position), -CN (2-position) C₈H₅F₃N₂O 218.13 Fluorinated building blocks Palladium-catalyzed C-O cross-coupling .
Thienylpicolinonitrile derivatives (e.g., 3a–c) Thiophene ring fused at 6-position Varies ~300–400 Antiproliferative agents Suzuki-Miyaura coupling with phenylboronic acids .
5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile Complex heterocyclic substituents C₂₁H₁₄N₆OS 398.09 HIV-1 non-nucleoside reverse transcriptase inhibitors Pd-catalyzed Buchwald-Hartwig amination .
3-(Cyanomethyl)picolinonitrile -CH₂CN (3-position), -CN (2-position) C₈H₅N₃ 143.15 Heterocyclic framework construction Commercial availability; used in combinatorial chemistry .
3-(Aminomethyl)picolinonitrile -CH₂NH₂ (3-position), -CN (2-position) C₇H₇N₃ 133.15 Bioactive molecule synthesis Not explicitly detailed; likely via reductive amination .
3-Amino-6-(trifluoromethyl)picolinonitrile -NH₂ (3-position), -CF₃ (6-position) C₇H₄F₃N₃ 199.12 High-purity pharmaceutical intermediates Custom synthesis under controlled conditions .

Key Takeaways

  • Structural Diversity: Substituents such as methylthio, trifluoroethoxy, and aminomethyl significantly alter reactivity, stability, and biological activity.
  • Synthetic Flexibility: Cross-coupling and cyanohydrin formation are central to accessing these derivatives.
  • Functional Advantages : Fluorinated and heterocyclic variants dominate pharmaceutical applications due to their enhanced pharmacokinetic profiles.

Biological Activity

3-(Methylthio)picolinonitrile, a compound with the CAS number 312904-91-9, has garnered attention in medicinal chemistry for its potential biological activities. The following sections will discuss its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Molecular Structure:

  • Molecular Formula: C7H8N2S
  • Molecular Weight: 168.22 g/mol
  • IUPAC Name: 3-(methylthio)pyridine-2-carbonitrile

The biological activity of 3-(methylthio)picolinonitrile can be attributed to its interaction with various molecular targets:

  • Receptor Inhibition: Similar compounds have shown potential in inhibiting receptors involved in inflammatory processes, such as CCR2 and CCR9. This inhibition may lead to reduced inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses.
  • Antiparasitic Activity: The compound's structural analogs have demonstrated effectiveness against Trypanosoma brucei, suggesting that 3-(methylthio)picolinonitrile may possess similar antiparasitic properties. This is particularly relevant for developing treatments for diseases like African sleeping sickness .
  • Kinase Inhibition: Research indicates that derivatives of picolinonitriles can inhibit kinases involved in cancer pathways. This suggests that 3-(methylthio)picolinonitrile could serve as a lead compound for cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(methylthio)picolinonitrile and its analogs:

Activity TypeTarget/PathwayIC50/EC50 ValuesNotes
Receptor InhibitionCCR2, CCR9Not specifiedPotential use in inflammatory diseases
Antiparasitic ActivityTrypanosoma bruceiEC50 = 0.001 μMEffective in acute models in mice
Kinase InhibitionRET kinaseModerate to highPromising lead for cancer therapy

Case Studies and Research Findings

  • Antiparasitic Screening:
    A study evaluated various benzamide derivatives for their activity against Trypanosoma brucei. Although specific data for 3-(methylthio)picolinonitrile was not detailed, its structural similarities to effective compounds suggest potential efficacy against this parasite.
  • Inhibition Studies:
    Research on related compounds demonstrated significant inhibition of kinase activity linked to cancer cell proliferation. This reinforces the hypothesis that 3-(methylthio)picolinonitrile could exhibit similar inhibitory properties, potentially making it a candidate for cancer treatment.
  • Receptor Interaction Analysis:
    Crystal structure analyses of related compounds revealed intramolecular interactions that enhance receptor binding affinity. This suggests that 3-(methylthio)picolinonitrile may also benefit from structural features that improve its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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